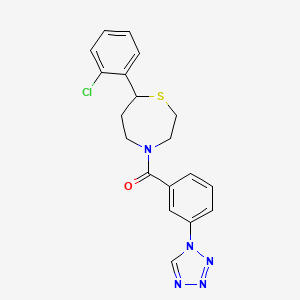

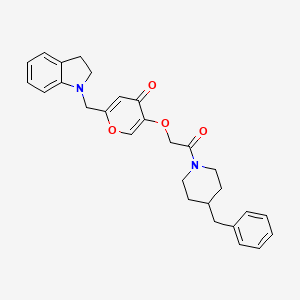

![molecular formula C23H26N4O2 B2837096 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine CAS No. 879778-83-3](/img/structure/B2837096.png)

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned seems to be a complex organic molecule that contains a pyrazole ring. Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It’s a five-membered ring structure with two nitrogen atoms . The 3,5-dimethyl-1H-pyrazol-1-yl component suggests that there are methyl groups attached to the 3rd and 5th carbon in the pyrazole ring .

Physical and Chemical Properties Analysis

Some general properties of the pyrazole ring might include a density of 1.2±0.1 g/cm3, a boiling point of 381.8±30.0 °C at 760 mmHg, and a flash point of 184.7±24.6 °C .科学的研究の応用

Antibacterial and Biofilm Inhibition

One study focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, highlighting their potent antibacterial and biofilm inhibition activities. These compounds, including derivatives of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine, showed significant efficacy against E. coli, S. aureus, and S. mutans strains, with one compound (5e) demonstrating better biofilm inhibition than Ciprofloxacin. Additionally, this compound exhibited excellent MurB enzyme inhibitory activity, suggesting a mechanism for its antibacterial action (Mekky & Sanad, 2020).

Anticancer Activity

Another research area involves the evaluation of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors. Although the direct link to anticancer activity is not specified, the mechanism by which these compounds inhibit viral replication enzymes may offer insights into potential anticancer applications. The study of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride (U-80493E) and its analogs provided a foundation for developing more potent inhibitors with clinical evaluation potential (Romero et al., 1994).

Enzyme Inhibition

Research on novel pyrazolyl-s-triazine derivatives has revealed their significant antimicrobial and antifungal activities, potentially extending to enzyme inhibition properties relevant to disease treatment. Although the specific target enzymes were not detailed, the antimicrobial efficacy suggests these compounds could disrupt essential bacterial enzymes, offering a pathway for scientific applications in developing new antimicrobial agents (Sharma et al., 2017).

Molecular Interaction Studies

The molecular interaction of specific antagonists with the CB1 cannabinoid receptor has been investigated, providing insights into the structural and functional selectivity relationships at this receptor. Such studies are crucial for developing new therapeutics targeting the endocannabinoid system, with implications for treating various conditions, including cancer and neurodegenerative diseases (Shim et al., 2002).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-17-16-18(2)27(24-17)21-6-4-19(5-7-21)23(28)26-14-12-25(13-15-26)20-8-10-22(29-3)11-9-20/h4-11,16H,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQPRWMZYVCKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

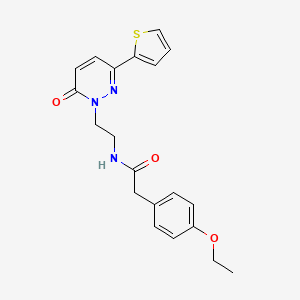

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)

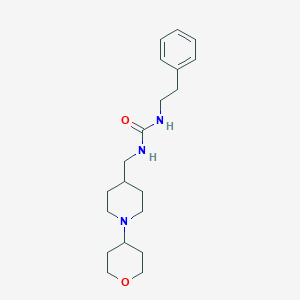

![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)

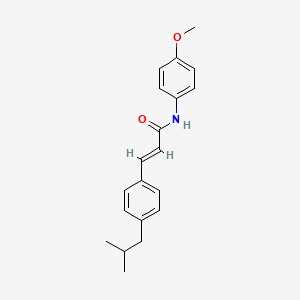

![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)

![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)